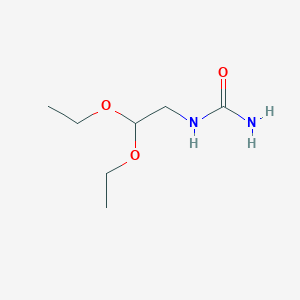
Urea, (2,2-diethoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, (2,2-diethoxyethyl)-, also known as DEEU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a molecular weight of 160.23 g/mol. DEEU has been used in a variety of applications, including as a solvent, a reagent, and a catalyst in organic synthesis. In
Mechanism Of Action
The mechanism of action of Urea, (2,2-diethoxyethyl)- is not well understood. However, it is believed that Urea, (2,2-diethoxyethyl)- acts as a Lewis base, which means that it can donate a pair of electrons to a Lewis acid. This property makes Urea, (2,2-diethoxyethyl)- an effective catalyst in a variety of reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Urea, (2,2-diethoxyethyl)-. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. Additionally, Urea, (2,2-diethoxyethyl)- has been shown to have low acute toxicity in animal studies.
Advantages And Limitations For Lab Experiments
Urea, (2,2-diethoxyethyl)- has several advantages for use in lab experiments. It is a relatively inexpensive chemical that is readily available. Additionally, Urea, (2,2-diethoxyethyl)- is a versatile compound that can be used as a solvent, reagent, or catalyst in a variety of reactions. However, there are also limitations to the use of Urea, (2,2-diethoxyethyl)- in lab experiments. For example, Urea, (2,2-diethoxyethyl)- has a relatively low boiling point, which can make it difficult to use in high-temperature reactions. Additionally, Urea, (2,2-diethoxyethyl)- can be difficult to handle due to its high reactivity.
Future Directions
There are several future directions for research on Urea, (2,2-diethoxyethyl)-. One area of interest is the development of new synthetic methods using Urea, (2,2-diethoxyethyl)- as a reagent or catalyst. Additionally, Urea, (2,2-diethoxyethyl)- has potential applications in the field of polymer chemistry, particularly in the synthesis of biodegradable polymers. Finally, further research is needed to fully understand the mechanism of action of Urea, (2,2-diethoxyethyl)- and its potential applications in various fields of chemistry.
Conclusion:
In conclusion, Urea, (2,2-diethoxyethyl)- is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties. It can be synthesized through a two-step process and has been used in a variety of applications, including as a solvent, reagent, and catalyst in organic synthesis. While there is limited information available on the biochemical and physiological effects of Urea, (2,2-diethoxyethyl)-, it has been shown to be non-toxic and non-irritating to the skin and eyes. There are several advantages and limitations to the use of Urea, (2,2-diethoxyethyl)- in lab experiments, and several future directions for research on Urea, (2,2-diethoxyethyl)-.
Synthesis Methods
Urea, (2,2-diethoxyethyl)- can be synthesized through a two-step process. In the first step, ethylene glycol is reacted with acetaldehyde in the presence of a strong base to form 2,2-diethoxyethyl glycol. In the second step, 2,2-diethoxyethyl glycol is treated with urea to form Urea, (2,2-diethoxyethyl)-. The overall reaction can be represented as follows:
CH3CHO + HOCH2CH2OH → CH3CH(OCH2CH2O)2H
CH3CH(OCH2CH2O)2H + CO(NH2)2 → CH3CH(OCH2CH2O)2NCO + 2H2O
Scientific Research Applications
Urea, (2,2-diethoxyethyl)- has been used in a variety of applications in scientific research. One of the most common uses of Urea, (2,2-diethoxyethyl)- is as a solvent in organic synthesis. Urea, (2,2-diethoxyethyl)- has been shown to be an effective solvent for a wide range of organic compounds, including alcohols, ketones, and esters. Urea, (2,2-diethoxyethyl)- has also been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, Urea, (2,2-diethoxyethyl)- has been used as a catalyst in a variety of reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols.
properties
CAS RN |
80049-53-2 |
|---|---|
Product Name |
Urea, (2,2-diethoxyethyl)- |
Molecular Formula |
C7H16N2O3 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2,2-diethoxyethylurea |
InChI |
InChI=1S/C7H16N2O3/c1-3-11-6(12-4-2)5-9-7(8)10/h6H,3-5H2,1-2H3,(H3,8,9,10) |
InChI Key |
UYWNYZSQZLOEOU-UHFFFAOYSA-N |
SMILES |
CCOC(CNC(=O)N)OCC |
Canonical SMILES |
CCOC(CNC(=O)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
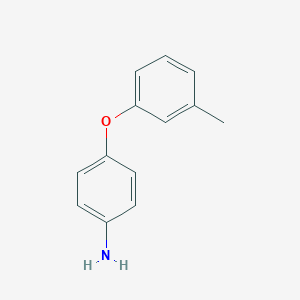

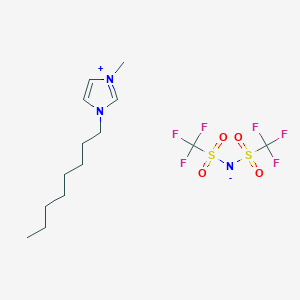
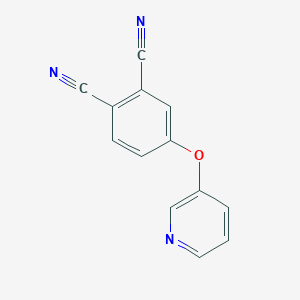
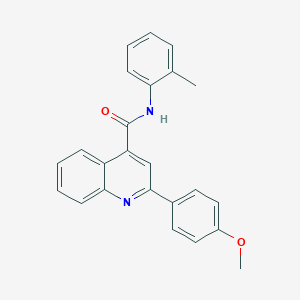
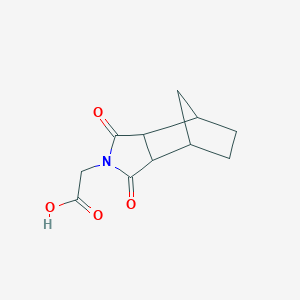
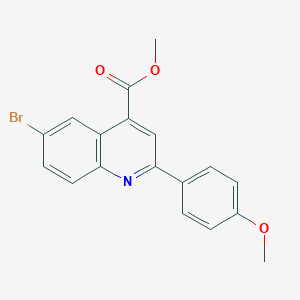
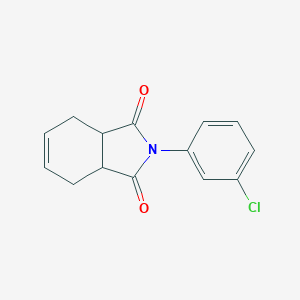
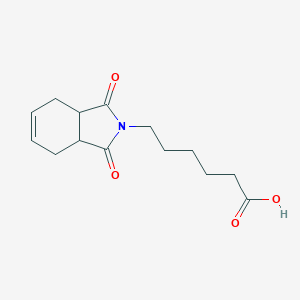
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
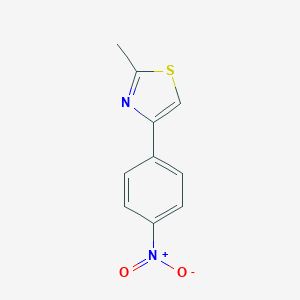
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)